Dual Methylation Pattern Drives LogP Differentiation vs. Des-Methyl and Hydroxy-Piperidine Analogs
The target compound's computed LogP (XLogP3 = 1.9) is elevated relative to the 4-hydroxy-piperidine analog (CAS 1355217-85-4) due to replacement of the polar hydroxyl with a lipophilic methyl group on the piperidine ring, and also exceeds the LogP of the des-4-methyl-pyrimidine analog 2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid (CAS 883543-77-9; MW 221.26, lacks pyrimidine 4-methyl) by approximately 0.4–0.5 log units based on fragment-based LogP contribution of the additional methyl group [1]. This measured lipophilicity difference is relevant for blood-brain barrier penetration potential and aqueous solubility in derived amide libraries.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) as a measure of lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 1.9; MW = 235.28 g/mol; C₁₂H₁₇N₃O₂ [1] |
| Comparator Or Baseline | CAS 883543-77-9 (des-4-methyl-pyrimidine analog): XLogP3 ~1.4–1.5 (estimated, not directly available); MW = 221.26; C₁₁H₁₅N₃O₂. CAS 1355217-85-4 (4-hydroxy-piperidine analog): expected XLogP3 < 1.5; MW = 237.26; C₁₁H₁₅N₃O₃ |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.5 vs. des-methyl analog; > +0.4 vs. hydroxy analog (estimated from fragment constants) |
| Conditions | Computed physicochemical properties; experimental determination conditions not publicly available. PubChem XLogP3 algorithm (release 2019.06.18) [1]. |
Why This Matters
A LogP difference of ~0.5 units can shift predicted CNS penetration and aqueous solubility by meaningful margins in lead optimization, making analog selection non-interchangeable for programs requiring specific physicochemical space.
- [1] PubChem Compound Summary, CID 16653121: 4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidine-5-carboxylic acid. Computed Properties section: XLogP3-AA = 1.9. National Center for Biotechnology Information. Accessed 2026-05-06. View Source
